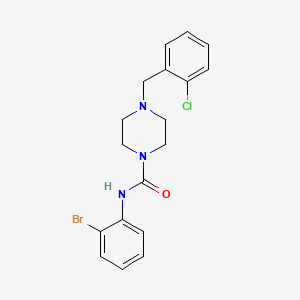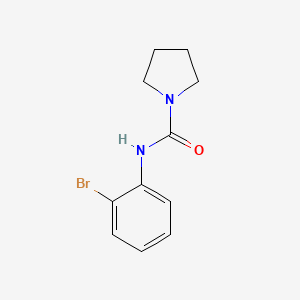
N-(2-bromophenyl)-N'-(3-phenylpropyl)urea
Descripción general
Descripción
N-(2-bromophenyl)-N'-(3-phenylpropyl)urea, also known as BPU, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BPU belongs to the class of urea-based compounds and has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-N'-(3-phenylpropyl)urea is not fully understood, but it is believed to involve the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CAIX by N-(2-bromophenyl)-N'-(3-phenylpropyl)urea leads to a decrease in pH and an increase in reactive oxygen species, ultimately leading to apoptosis in cancer cells. N-(2-bromophenyl)-N'-(3-phenylpropyl)urea has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects
N-(2-bromophenyl)-N'-(3-phenylpropyl)urea has been shown to have low toxicity and high selectivity towards cancer cells. It has been shown to induce apoptosis in cancer cells through the mitochondrial pathway, which involves the release of cytochrome c and activation of caspases. N-(2-bromophenyl)-N'-(3-phenylpropyl)urea has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In animal models of arthritis, N-(2-bromophenyl)-N'-(3-phenylpropyl)urea has been shown to reduce inflammation and joint destruction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromophenyl)-N'-(3-phenylpropyl)urea has several advantages for lab experiments. It has low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. N-(2-bromophenyl)-N'-(3-phenylpropyl)urea has also been shown to have anti-inflammatory and antibacterial properties, which could be useful for the treatment of other diseases. However, N-(2-bromophenyl)-N'-(3-phenylpropyl)urea has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-(2-bromophenyl)-N'-(3-phenylpropyl)urea is not fully understood, which can make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N-(2-bromophenyl)-N'-(3-phenylpropyl)urea. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to further investigate the mechanism of action of N-(2-bromophenyl)-N'-(3-phenylpropyl)urea to optimize its therapeutic potential. Additionally, N-(2-bromophenyl)-N'-(3-phenylpropyl)urea could be studied in combination with other drugs to enhance its anti-cancer properties. Finally, N-(2-bromophenyl)-N'-(3-phenylpropyl)urea could be studied in animal models of other diseases, such as bacterial infections and inflammatory diseases, to determine its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-N'-(3-phenylpropyl)urea has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. N-(2-bromophenyl)-N'-(3-phenylpropyl)urea has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models of arthritis. Additionally, N-(2-bromophenyl)-N'-(3-phenylpropyl)urea has been shown to exhibit antibacterial activity against gram-positive bacteria.
Propiedades
IUPAC Name |
1-(2-bromophenyl)-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c17-14-10-4-5-11-15(14)19-16(20)18-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIYMQARJOKQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-(3-phenylpropyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B4286185.png)


![N-(2-bromophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4286202.png)
![N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4286209.png)

![N-(4-{[(sec-butylamino)carbonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B4286223.png)
![N-(2-bromophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286224.png)

![N-(2-bromophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4286240.png)
![N-(sec-butyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286251.png)

